molecular formula C17H21N3O5 B2700457 Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate CAS No. 868965-01-9

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

Cat. No.: B2700457
CAS No.: 868965-01-9
M. Wt: 347.371
InChI Key: TZWZRJHRYLBVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in the ring . The compound also contains ethyl groups, amide groups, and a benzoate ester .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. The piperazine ring provides a basic structure, with the ethyl groups and the amide groups adding complexity . The benzoate ester is a significant functional group that would likely have a significant impact on the compound’s properties .


Chemical Reactions Analysis

As a complex organic compound, “this compound” would be expected to undergo a variety of chemical reactions. The presence of the amide groups and the ester group make it likely that it would participate in condensation and hydrolysis reactions . The piperazine ring could potentially undergo substitution reactions .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate and its derivatives have been synthesized and characterized through various chemical analyses, including FT-IR, FT-Raman, and molecular docking studies. These analyses have helped in understanding the molecule's stability, charge delocalization, and potential interaction sites for nucleophilic attacks, suggesting its utility in chemical research and drug design processes (El-Azab et al., 2016).

Biological Activity and Applications

  • Antimicrobial Activity : Research indicates that certain derivatives of this compound exhibit antibacterial and antifungal properties. This suggests their potential application in developing new antimicrobial agents, which could be particularly useful against resistant strains of bacteria and fungi (Desai et al., 2007).

  • Anti-inflammatory and Analgesic Activity : Some studies have focused on the compound's efficacy in anti-inflammatory and analgesic activities. These findings underscore the compound's potential in the pharmaceutical industry for developing new drugs to treat inflammation and pain (Chandak et al., 2012).

  • Gastroprotective Effects : this compound derivatives have been evaluated for their gastroprotective properties. This research is vital for creating medications that can prevent or treat gastric ulcers and related gastrointestinal disorders (Halabi et al., 2014).

  • Antijuvenile Hormone Activity : Studies have also explored the compound's antijuvenile hormone activity, which could have implications for pest management and control strategies. This area of research holds promise for developing new, environmentally friendly pest control methods (Yamada et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-3-19-9-10-20(16(23)15(19)22)11-14(21)18-13-7-5-12(6-8-13)17(24)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWZRJHRYLBVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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